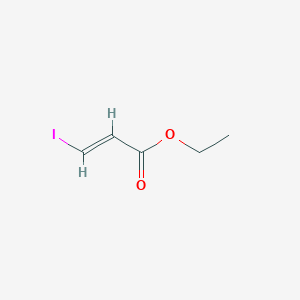

(E)-Ethyl 3-iodoacrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-iodoprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AELYFQSZXFFNGP-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CI | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(E)-Ethyl 3-iodoacrylate chemical properties

An In-depth Technical Guide to (E)-Ethyl 3-iodoacrylate: Properties, Synthesis, and Reactivity

Authored by a Senior Application Scientist

Abstract

This compound is a highly functionalized and versatile synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional architecture—comprising a vinyl iodide, an electron-deficient alkene, and an ethyl ester—renders it an exceptionally useful substrate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of its chemical properties, stereoselective synthesis, and core reactivity, with a focus on its application in modern palladium-catalyzed cross-coupling reactions. The causality behind experimental choices and detailed, field-proven protocols are provided to enable its effective utilization in a research context.

Core Chemical Properties and Specifications

This compound is a colorless to yellow liquid that serves as a key intermediate in organic synthesis. Its properties are intrinsically linked to its stereochemistry, which dictates its reactivity and interactions. While the (E)-isomer is the focus of this guide, it is often synthesized alongside or from its more commonly reported (Z)-isomer. The key physicochemical properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | ethyl (2E)-3-iodo-2-propenoate | |

| CAS Number | 31930-37-7 | |

| Molecular Formula | C₅H₇IO₂ | [1] |

| Molecular Weight | 226.01 g/mol | [1] |

| Physical Form | Colorless to Yellow Liquid | |

| Boiling Point | 85 °C @ 20 mmHg (for (Z)-isomer) | [2] |

| Density | 1.765 g/mL at 25 °C (for (Z)-isomer) | [2] |

| Refractive Index | n20/D 1.533 (for (Z)-isomer) | [2] |

| Storage | Refrigerate (0-10°C), protect from light and air | [3] |

Table 2: Spectroscopic Characterization Data

Spectroscopic analysis is critical for confirming the identity and, most importantly, the stereochemistry of the vinyl iodide. While spectra for the (E)-isomer are not widely published, the data for the readily synthesized (Z)-isomer provide a crucial reference point.[4]

| Technique | Data for (Z)-Ethyl 3-iodoacrylate[4] | Expected for this compound |

| ¹H NMR | (500 MHz, CDCl₃): δ 7.31 (1H, d, J = 8.8 Hz), 6.74 (1H, d, J = 8.9 Hz), 4.06 (2H, q, J = 7.2 Hz), 1.14 (3H, t, J = 7.2 Hz) | Vinylic protons (δ 6.5-8.0 ppm) with a larger coupling constant (J ≈ 12-18 Hz) characteristic of trans-alkenes. Ethyl ester signals will be similar. |

| ¹³C NMR | (125 MHz, CDCl₃): δ 164.0, 129.6, 94.7, 60.4, 13.9 | Similar chemical shifts for carbonyl, ethyl, and iodinated carbons. Vinylic carbon shifts will differ slightly due to stereochemistry. |

| IR (Infrared) | νₘₐₓ (film): 1721 (C=O), 1597 (C=C), 1192 (C-O) cm⁻¹ | Strong C=O stretch (~1720 cm⁻¹), C=C stretch (~1600 cm⁻¹), and a band around 960 cm⁻¹ for the trans C-H bend. |

| HRMS (ESI) | [M]⁺: 225.9491 (Calcd. for C₅H₇IO₂: 225.9491) | Identical to the (Z)-isomer. |

Synthesis of this compound

The synthesis of 3-iodoacrylates is dominated by the hydroiodination of ethyl propiolate.[5][6] However, the choice of reagents and conditions is paramount as it dictates the stereochemical outcome.

Causality of Stereoselective Synthesis

The direct hydroiodination of ethyl propiolate using sodium iodide in acetic acid proceeds via a syn-addition mechanism, yielding almost exclusively the (Z)-isomer (cis-3-iodoacrylate).[4][7] To achieve the desired (E)-stereochemistry, an anti-addition or a stereoselective multi-step sequence is required. One of the most reliable methods for achieving this is a palladium-catalyzed hydrostannation followed by iodinolysis, which is known to be tolerant of ester functionalities and provides excellent stereocontrol.[8]

Diagram: Synthetic Workflow

Caption: Comparative workflows for synthesizing (Z) and (E) isomers.

Experimental Protocol: (E)-Isomer Synthesis via Hydrostannation-Iodinolysis

This protocol is adapted from established procedures for the stereoselective synthesis of (E)-vinyl iodides from terminal alkynes.[8]

Step 1: Palladium-Catalyzed Hydrostannation

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq).

-

Add dry, degassed tetrahydrofuran (THF) as the solvent.

-

Add ethyl propiolate (1.0 eq) to the flask via syringe.

-

Cool the mixture to 0 °C in an ice bath.

-

Add tributyltin hydride (Bu₃SnH, 1.1 eq) dropwise over 15 minutes with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting alkyne is consumed. The intermediate vinylstannane is formed at this stage and is used directly in the next step.

Step 2: Iodinolysis

-

Cool the reaction mixture containing the vinylstannane back to 0 °C.

-

In a separate flask, prepare a solution of iodine (I₂, 1.1 eq) in dry THF.

-

Add the iodine solution dropwise to the reaction mixture. The characteristic purple color of iodine should disappear upon addition. Continue until a faint, persistent iodine color remains.

-

Stir the reaction at 0 °C for 30 minutes, then at room temperature for an additional 1-2 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure this compound.

Reactivity and Applications in Synthesis

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The C-I bond is the primary site for palladium-catalyzed cross-coupling, while the electron-deficient double bond readily participates in addition and cycloaddition reactions.[9]

Palladium-Catalyzed Cross-Coupling Reactions

Vinyl iodides are superior substrates for cross-coupling due to the weak C-I bond, which facilitates rapid oxidative addition to the Pd(0) catalyst, often under mild conditions.[9][10]

The Suzuki reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the vinyl iodide with an organoboron reagent (e.g., a boronic acid).[2][11] This reaction proceeds with retention of the alkene stereochemistry, making it ideal for the synthesis of stereodefined conjugated systems.

Causality: The reaction is driven by the formation of a stable Pd(0) catalyst which undergoes oxidative addition into the weak C-I bond. A base is required to activate the boronic acid, forming a boronate complex that facilitates the transmetalation step—the transfer of the organic group from boron to palladium.[12]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Representative Protocol: Suzuki Coupling

-

To a reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

-

Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 2.0 eq) or potassium phosphate (K₃PO₄).

-

Add a solvent system, often a mixture like toluene/ethanol/water or dioxane/water.

-

Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the reaction to 80-100 °C and stir until TLC or LC-MS indicates consumption of the starting material.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify via standard workup and chromatography.

The Heck reaction couples the vinyl iodide with an alkene, typically a styrene or another acrylate, to form a new, more substituted alkene.[13] The reaction generally favors the formation of the (E)-isomer of the product.[14]

Causality: The mechanism is initiated by oxidative addition of the vinyl iodide to Pd(0). The resulting Pd(II) complex coordinates to the coupling partner alkene, which then undergoes a migratory insertion into the Pd-carbon bond. The final product is released via β-hydride elimination, which regenerates the Pd catalyst after reaction with a base.[15]

Sources

- 1. scbt.com [scbt.com]

- 2. scientificlabs.com [scientificlabs.com]

- 3. 31930-36-6|(Z)-Ethyl 3-iodoacrylate|BLD Pharm [bldpharm.com]

- 4. CIS-3-IODOACRYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. Top 7 papers published in the topic of Ethyl propiolate in 2018 [scispace.com]

- 6. Ethyl propiolate | C5H6O2 | CID 12182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Vinyl iodide functional group - Wikipedia [en.wikipedia.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sctunisie.org [sctunisie.org]

- 15. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Stereoselective-Synthesis-of-(E)-Ethyl-3-iodoacrylate

Abstract

(E)-Ethyl 3-iodoacrylate is a valuable synthetic intermediate, particularly in the construction of complex molecules where the trans geometry of the vinyl iodide is crucial for subsequent stereospecific cross-coupling reactions. Its precursor, ethyl propiolate, is an economical and readily available starting material. However, the direct hydroiodination of ethyl propiolate overwhelmingly favors the formation of the thermodynamically less stable (Z)-isomer due to a kinetically controlled syn-addition mechanism. This guide provides an in-depth analysis of the mechanistic challenges in obtaining the (E)-isomer and presents a robust, field-proven, two-step methodology via hydrostannylation and subsequent iodinolysis to achieve high stereoselectivity for the desired (E)-product. Detailed experimental protocols for both the favored (Z)-isomer and the targeted (E)-isomer are provided, underpinned by a discussion of the causal factors governing stereochemical outcomes.

The Stereochemical Challenge: Why Direct Hydroiodination Yields the (Z)-Isomer

The synthesis of vinyl iodides from terminal alkynes is a cornerstone transformation in organic chemistry.[1] A common and straightforward method is the hydroiodination using a hydrogen iodide (HI) source. In the case of ethyl propiolate, reacting it with sodium iodide (NaI) in glacial acetic acid is a well-established procedure.[2]

Mechanistic Rationale: The reaction proceeds via the in situ generation of HI from NaI and acetic acid. The subsequent addition across the alkyne triple bond is a concerted or near-concerted syn-addition. The proton and the iodide ion are delivered to the same face of the alkyne. This stereochemical pathway is kinetically favored and results in the exclusive formation of (Z)-Ethyl 3-iodoacrylate.[2] The regioselectivity, with the iodine atom adding to the β-carbon, is dictated by the electron-withdrawing nature of the ester group, which polarizes the alkyne.

Figure 2. Two-step workflow for the synthesis of this compound via a vinylstannane intermediate.

Experimental Protocols

Protocol 1: Synthesis of (Z)-Ethyl 3-iodoacrylate (Baseline)

This protocol is adapted from a reliable, peer-reviewed procedure and serves as a benchmark for synthesizing the cis-isomer. [2]It demonstrates the inherent stereochemical outcome of direct hydroiodination.

Table 1: Materials and Reagents for (Z)-Isomer Synthesis

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

|---|---|---|---|---|

| Ethyl propiolate | 98.10 | 10.3 mL | 102 | Lachrymatory; handle in a fume hood. |

| Sodium iodide (dry) | 149.89 | 15.3 g | 102 | Ensure dryness to prevent side reactions. |

| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent and proton source. |

| Diethyl ether | 74.12 | ~100 mL | - | For extraction. |

| 3 M aq. KOH | - | ~75 mL | - | For neutralization. |

| Brine | - | 25 mL | - | For washing. |

| Anhydrous MgSO₄ | 120.37 | - | - | Drying agent. |

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add dry sodium iodide (15.3 g) and glacial acetic acid (50 mL).

-

Addition of Alkyne: Stir the mixture to dissolve the NaI. To this solution, add ethyl propiolate (10.3 mL) in one portion.

-

Heating: Heat the resulting mixture in an oil bath set to 70°C for 12-16 hours. The solution will typically turn dark brown.

-

Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of diethyl ether.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of diethyl ether.

-

Neutralization: Combine the organic layers and wash carefully with 3 M aqueous potassium hydroxide until the aqueous phase is neutral (pH ~7). This step is crucial to remove the acetic acid.

-

Final Wash and Drying: Wash the organic layer with 25 mL of brine, then dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield (Z)-ethyl 3-iodoacrylate as a pale yellow liquid.

Expected Outcome:

-

Yield: ~85-90%

-

Stereoselectivity: >99% (Z)-isomer

-

¹H NMR Confirmation: The vinyl protons will appear as doublets with a characteristic coupling constant of J ≈ 9.3 Hz, confirming the cis relationship. [2]

Protocol 2: Synthesis of this compound (Recommended)

This two-step protocol is designed to achieve high stereoselectivity for the trans-isomer via a hydrostannylation/iodinolysis sequence. [3] Table 2: Materials and Reagents for (E)-Isomer Synthesis

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Step 1) | Moles (mmol) | Quantity (Step 2) | Notes |

|---|---|---|---|---|---|

| Ethyl propiolate | 98.10 | 2.45 g | 25 | - | Starting material. |

| Tributyltin hydride | 291.06 | 8.0 g | 27.5 | - | Toxic; handle with care. Freshly distilled is preferred. |

| AIBN | 164.21 | 205 mg | 1.25 | - | Radical initiator. |

| Toluene (dry) | 92.14 | 50 mL | - | - | Solvent. |

| Iodine (I₂) | 253.81 | - | - | 6.35 g (25 mmol) | Solid, used in Step 2. |

| Dichloromethane | 84.93 | - | - | 50 mL | Solvent for Step 2. |

Step-by-Step Methodology:

Step 1: Radical Hydrostannylation to form (Z)-Ethyl 3-(tributylstannyl)acrylate

-

Reaction Setup: To a dry 100 mL round-bottomed flask under a nitrogen atmosphere, add ethyl propiolate (2.45 g) and AIBN (205 mg) dissolved in dry toluene (25 mL).

-

Reagent Addition: Add tributyltin hydride (8.0 g) via syringe to the stirred solution.

-

Heating: Heat the reaction mixture to 80°C for 3-4 hours. Monitor the reaction by TLC or ¹H NMR to confirm the consumption of the starting alkyne.

-

Solvent Removal: After completion, cool the reaction to room temperature and carefully remove the toluene under reduced pressure. The resulting crude vinylstannane is a colorless to pale yellow oil and is typically used in the next step without further purification.

Causality Insight: The use of a radical initiator (AIBN) at elevated temperatures promotes a free-radical chain mechanism for the hydrostannylation. This pathway favors the anti-addition of the tin hydride across the triple bond, leading to the thermodynamically more stable (Z)-vinylstannane intermediate.

Step 2: Iodinolysis of the Vinylstannane

-

Dissolution: Dissolve the crude vinylstannane from Step 1 in dichloromethane (50 mL) and cool the flask to 0°C in an ice bath.

-

Iodine Addition: Add a solution of iodine (6.35 g) in dichloromethane dropwise to the stirred vinylstannane solution. The deep purple color of the iodine should disappear upon addition. Continue adding until a faint persistent purple or brown color remains, indicating complete consumption of the stannane.

-

Quenching: Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the color disappears completely.

-

Work-up: Transfer the mixture to a separatory funnel, wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product should be purified by flash column chromatography on silica gel to separate the desired this compound from tin byproducts.

Expected Outcome & Confirmation:

-

Yield: ~70-80% over two steps.

-

Stereoselectivity: High selectivity for the (E)-isomer.

-

¹H NMR Confirmation: The key to confirming the (E) or trans geometry is the coupling constant between the two vinyl protons. For the (E)-isomer, this value is expected to be significantly larger, typically in the range of J ≈ 14-15 Hz , as opposed to ~9 Hz for the (Z)-isomer.

Summary and Data Comparison

Table 3: Comparison of Synthetic Routes

| Parameter | Method 1: Direct Hydroiodination | Method 2: Hydrostannylation/Iodinolysis |

|---|---|---|

| Primary Product | (Z)-Ethyl 3-iodoacrylate | This compound |

| Key Reagents | NaI, Acetic Acid | 1. Bu₃SnH, AIBN; 2. I₂ |

| Number of Steps | 1 | 2 |

| Stereochemical Control | Syn-addition (kinetic control) | Anti-addition (radical) followed by retention |

| Typical Yield | High (~90%) | Good (~75% over 2 steps) |

| Key Confirmation | ¹H NMR: J(H,H) ≈ 9 Hz | ¹H NMR: J(H,H) ≈ 14-15 Hz |

| Safety/Handling | Lachrymatory starting material | Highly toxic organotin reagents |

Conclusion

While the direct synthesis of this compound from ethyl propiolate is mechanistically disfavored, a strategic two-step approach provides a reliable and highly stereoselective alternative. The kinetically controlled syn-addition in direct hydroiodination consistently yields the (Z)-isomer. To overcome this, a radical-mediated anti-hydrostannylation followed by a stereoretentive iodinolysis serves as a field-proven method to access the desired (E)-isomer. Understanding the underlying mechanistic principles—syn-addition for the ionic pathway and anti-addition for the radical pathway—is paramount for researchers and drug development professionals to make informed decisions and achieve the desired stereochemical outcome in their synthetic campaigns. The protocols detailed herein provide a validated framework for the production of both isomers, crucial for leveraging their distinct reactivity in advanced organic synthesis.

References

-

Organic Chemistry Portal. (n.d.). Vinyl iodide synthesis by iodination or substitution. Retrieved from [Link]

-

Wikipedia. (2023). Vinyl iodide. Retrieved from [Link]

-

Borylative transition metal-free couplings of vinyl iodides with various nucleophiles, alkenes or alkynes. (2023). National Center for Biotechnology Information. Retrieved from [Link]

-

Marek, I., Meyer, C., & Normant, J.-F. (1997). A SIMPLE AND CONVENIENT METHOD FOR THE PREPARATION OF (Z)-β-IODOACROLEIN AND OF (Z)- OR (E)-γ-IODO ALLYLIC ALCOHOLS: (Z)- AND (E)-1-IODOHEPT-1-EN-3-OL. Organic Syntheses, 74, 194. doi:10.15227/orgsyn.074.0194. Retrieved from [Link]

- Darwish, A., & Chong, J. M. (2012). Synthesis of (E)-Vinyl Iodides via Pd-Catalyzed Hydrostannation of Terminal Alkynes. Tetrahedron, 68(2).

-

SciSpace. (n.d.). Ethyl propiolate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Formation of (E)-Ethyl 3-iodoacrylate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Ethyl 3-iodoacrylate is a valuable synthetic intermediate in medicinal chemistry and materials science, prized for its utility in cross-coupling reactions and as a Michael acceptor. However, its synthesis is complicated by the stereochemical challenge of establishing the (E)-geometry. Standard hydroiodination of ethyl propiolate, the most direct precursor, overwhelmingly favors the formation of the thermodynamically less stable (Z)-isomer. This guide provides an in-depth analysis of the mechanistic principles governing the formation of both isomers, with a primary focus on elucidating viable pathways to the desired this compound. We will explore the foundational ionic mechanism leading to the (Z)-isomer, followed by a detailed examination of strategies to obtain the (E)-isomer, including isomerization of the (Z)-alkene, stereoselective synthesis via modern named reactions, and a discussion of the potential radical-mediated pathways. This document is intended to serve as a comprehensive resource, blending theoretical mechanistic understanding with practical, field-proven insights and protocols.

Part 1: The Predominance of the (Z)-Isomer: The Ionic Hydroiodination of Ethyl Propiolate

The most common and straightforward approach to synthesizing ethyl 3-iodoacrylate is the hydroiodination of ethyl propiolate. However, this method is highly stereoselective for the (Z)-isomer.[1][2] Understanding the mechanism behind this selectivity is crucial for appreciating the challenges in obtaining the (E)-isomer.

Mechanism of syn-Addition

The reaction of ethyl propiolate with a source of hydrogen iodide, typically generated in situ from sodium iodide and a protic acid like glacial acetic acid, proceeds through an electrophilic addition mechanism. The key steps are as follows:

-

Protonation of the Alkyne: The reaction is initiated by the protonation of the electron-rich triple bond of ethyl propiolate by acetic acid. This protonation occurs at the terminal carbon (Cα) to form a vinyl cation intermediate at the more substituted carbon (Cβ), which is stabilized by resonance with the adjacent ester group.

-

Nucleophilic Attack by Iodide: The iodide ion (I⁻) then acts as a nucleophile, attacking the vinyl cation. This attack occurs from the same side as the proton addition, in a syn -addition fashion. This stereochemical outcome is dictated by the geometry of the vinyl cation and the desire to minimize charge separation during the transition state.

-

Formation of the (Z)-Isomer: The syn-addition of H and I across the triple bond results in the formation of (Z)-Ethyl 3-iodoacrylate as the major product, often with >99% stereoselectivity.[1]

Visualization of the syn-Addition Mechanism

Caption: Ionic mechanism for the formation of (Z)-Ethyl 3-iodoacrylate.

Experimental Protocol for (Z)-Ethyl 3-iodoacrylate Synthesis

The following protocol is adapted from a well-established procedure in Organic Syntheses.[1]

Materials:

-

Ethyl propiolate (20.6 mL, 204 mmol)

-

Dry sodium iodide (30.6 g, 204 mmol)

-

Glacial acetic acid (100 mL)

-

Diethyl ether

-

3 M aqueous potassium hydroxide

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A 250-mL round-bottomed flask is charged with dry sodium iodide and glacial acetic acid under a nitrogen atmosphere.

-

Ethyl propiolate is added in one portion to the stirred solution.

-

The mixture is heated in an oil bath at 70°C for 12 hours.

-

After cooling to room temperature, 100 mL of water and 100 mL of diethyl ether are added.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 20 mL).

-

The combined organic layers are washed with 3 M aqueous KOH until the aqueous phase is neutral (pH 7), then washed with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation to yield (Z)-Ethyl 3-iodoacrylate.

| Parameter | Value | Reference |

| Yield | 88% | [1] |

| Boiling Point | 57°C / 0.1 mmHg | [1] |

| Stereoselectivity | >99% Z | [1] |

Part 2: Pathways to the (E)-Isomer

Given the strong preference for the (Z)-isomer in the direct hydroiodination of ethyl propiolate, the synthesis of the (E)-isomer requires alternative strategies. These can be broadly categorized into the isomerization of the readily available (Z)-isomer and direct stereoselective synthetic methods.

Isomerization of (Z)-Ethyl 3-iodoacrylate

The thermodynamically more stable (E)-isomer can be obtained by the isomerization of the (Z)-isomer. This can be achieved through thermal, photochemical, or Lewis acid-mediated methods.

Mechanism:

This process is believed to occur via a radical mechanism. A catalytic amount of molecular iodine (I₂) is used to initiate the isomerization.

-

Initiation: Under thermal conditions, a small amount of I₂ can dissociate into iodine radicals (I•).

-

Radical Addition: An iodine radical adds to the double bond of (Z)-Ethyl 3-iodoacrylate. This addition breaks the π-bond, forming a single bond between the two carbons.

-

Bond Rotation: With the π-bond broken, rotation around the Cα-Cβ single bond is now possible. This allows the molecule to adopt a more sterically favorable conformation.

-

Radical Elimination: The iodine radical is then eliminated, reforming the double bond. Due to the thermodynamic stability of the (E)-isomer, where the bulky iodo and ester groups are on opposite sides of the double bond, this isomer is preferentially formed upon equilibration.

Visualization of Iodine-Catalyzed Isomerization:

Caption: Mechanism of (Z) to (E) isomerization via an iodine radical.

Mechanism:

Photochemical isomerization is another effective method for converting (Z)-alkenes to their (E)-counterparts.

-

Photoexcitation: The (Z)-isomer absorbs a photon of light, promoting an electron from a π-bonding orbital to a π*-antibonding orbital. This leads to the formation of an excited state, often a triplet state.

-

Loss of Double Bond Character: In the excited state, the C=C bond has significantly more single-bond character, which dramatically lowers the rotational barrier.

-

Rotation and Relaxation: The molecule can then freely rotate around the Cα-Cβ bond.

-

Decay to Ground State: The excited molecule relaxes back to the electronic ground state, releasing energy. This can result in the formation of either the (Z)- or (E)-isomer. Over time, a photostationary state is reached, the composition of which depends on the relative absorption coefficients and quantum yields of the two isomers. Often, this allows for the accumulation of the thermodynamically more stable (E)-isomer.

Direct Stereoselective Synthesis of the (E)-Isomer

Modern synthetic methods offer more direct routes to (E)-vinyl iodides, avoiding the need for an isomerization step.

The Takai olefination is a powerful method for the (E)-selective synthesis of vinyl iodides from aldehydes. To synthesize this compound, the starting aldehyde would be ethyl glyoxylate.

Mechanism:

-

Formation of the Geminal Dichromium Reagent: Chromium(II) chloride reacts with iodoform (CHI₃) to generate a highly nucleophilic geminal dichromium species.

-

Nucleophilic Addition: This organochromium reagent adds to the carbonyl group of ethyl glyoxylate.

-

anti-Elimination: The resulting β-oxychromium intermediate undergoes an elimination reaction. The stereochemistry of this elimination is crucial. The bulky chromium-containing groups orient themselves in an anti-periplanar arrangement to minimize steric hindrance, leading to the selective formation of the (E)-alkene.

Visualization of the Takai Olefination:

Caption: E-selective synthesis via the Takai olefination.

A highly (E)-stereoselective synthesis of β-iodo Morita-Baylis-Hillman esters has been developed, which provides a conceptual framework for the synthesis of this compound.[3] This is a three-component reaction involving an aldehyde, an acrylate (in this case, ethyl propiolate could be considered), and an iodine source, typically facilitated by a Lewis acid.

Plausible Mechanism for an E-Selective Iodo-MBH type reaction:

-

Lewis Acid Activation: A Lewis acid, such as BF₃·Et₂O, coordinates to the carbonyl oxygen of the aldehyde (e.g., formaldehyde or a protected equivalent), increasing its electrophilicity.

-

Formation of an Allenolate Intermediate: Ethyl propiolate reacts with an iodide source (e.g., TMS-I) to form an allenolate intermediate.

-

Aldol-type Addition: The allenolate attacks the activated aldehyde. The stereochemistry of this addition is controlled by the coordination of the reactants to the Lewis acid template, which favors a transition state that leads to the (E)-isomer to minimize steric interactions.

-

Tautomerization and Product Formation: A subsequent tautomerization yields the final (E)-β-iodoacrylate product.

The precise control of the (E)-geometry in this reaction is a testament to the power of Lewis acid catalysis in organizing the transition state assembly.[3]

Part 3: A Note on the Radical Addition Pathway

While the ionic mechanism for hydroiodination of ethyl propiolate is well-established, it is instructive to consider the alternative radical addition pathway, as radical reactions can sometimes offer different stereochemical outcomes.

Mechanism of Radical Addition of HI

The radical addition of H-X to alkynes is most common for HBr, but the mechanism can be extrapolated to HI.

-

Initiation: The reaction is initiated by the homolytic cleavage of the H-I bond, typically using light or a radical initiator, to form a hydrogen radical (H•) and an iodine radical (I•).

-

Propagation (Step 1): The iodine radical adds to the ethyl propiolate triple bond. This addition occurs at the terminal carbon to generate the more stable vinyl radical at the Cβ position, where it is stabilized by the ester group.

-

Propagation (Step 2): The vinyl radical then abstracts a hydrogen atom from another molecule of HI to form the final product and regenerate an iodine radical, which continues the chain reaction.

-

Termination: The reaction is terminated by the combination of any two radical species.

Stereochemical Outcome

The vinyl radical intermediate is sp²-hybridized and has a low barrier to inversion. Therefore, it can exist in equilibrium between the (E) and (Z) forms. The final stereochemical outcome depends on the relative rates of hydrogen abstraction from HI by these two isomeric radicals. Typically, the hydrogen abstraction will occur to form the thermodynamically more stable (E)-isomer, where steric hindrance is minimized. However, the selectivity is often not as high as in purely ionic or highly controlled stereoselective reactions.

Summary of Synthetic Pathways

| Method | Starting Material | Key Reagents | Primary Product | Mechanism | Key Features |

| Ionic Hydroiodination | Ethyl propiolate | NaI, Acetic Acid | (Z)-Isomer | Ionic (syn-addition) | High yield, >99% Z-selectivity.[1][2] |

| Iodine-Catalyzed Isomerization | (Z)-Ethyl 3-iodoacrylate | I₂ (catalytic), Heat | (E)-Isomer | Radical addition/elimination | Thermodynamic control, leads to stable isomer. |

| Photochemical Isomerization | (Z)-Ethyl 3-iodoacrylate | UV Light | (E)-Isomer | Excited state rotation | Reaches a photostationary state. |

| Takai Olefination | Ethyl glyoxylate | CHI₃, CrCl₂ | (E)-Isomer | Organometallic (anti-elimination) | High E-selectivity, good functional group tolerance. |

| Modified MBH Reaction | Aldehyde, Ethyl propiolate | TMS-I, BF₃·Et₂O | (E)-Isomer | Lewis acid-catalyzed aldol-type | High E-selectivity through transition state control.[3] |

| Radical Hydroiodination | Ethyl propiolate | HI, Radical Initiator | (E)-Isomer (major) | Radical chain reaction | Tends to favor the more stable E-isomer, but mixtures are common. |

References

-

Marek, I.; Meyer, C.; Normant, J.-F. (1997). "(Z)- AND (E)-1-IODO-1-HEPTEN-3-OL". Organic Syntheses, 74, 194. [Link]

-

Concellón, J. M.; Rodríguez-Solla, H.; Simal, C. (2007). The Morita-Baylis-Hillman Reaction: Insights into Asymmetry and Reaction Mechanisms by Electrospray Ionization Mass Spectrometry. Molecules, 12(3), 631-659. [Link]

-

Lee, S. I.; Hwang, G.-S.; Ryu, D. H. (2007). A Highly E-Stereoselective Approach to β-Iodo Morita−Baylis−Hillman Esters: Synthesis of Secokotomolide A. Organic Letters, 9(24), 5087–5089. [Link]

-

Drewes, S. E.; Roos, G. H. P. (1988). The mechanism of the Morita-Baylis-Hillman reaction. Tetrahedron, 44(15), 4653-4670. [Link]

-

Pasqua, A. E.; Ferrari, F. D.; Crawford, J. J.; Whittingham, W. G.; Marquez, R. (2015). Synthesis of cis-3-iodoacrylic acid ethyl ester. Bioorganic & Medicinal Chemistry, 23(5), 1062-1068. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (E)-Ethyl 3-iodoacrylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction to (E)-Ethyl 3-iodoacrylate and the Imperative of Spectroscopic Analysis

This compound (CAS RN: 31930-37-7) is a halogenated α,β-unsaturated ester.[1] Its stereochemistry and the presence of the iodo-substituent make it a versatile precursor in various chemical transformations, including cross-coupling reactions and the synthesis of complex organic molecules. For professionals in drug development and materials science, ensuring the correct isomeric form and purity of such reagents is paramount to the success and reproducibility of their work. Spectroscopic methods provide the necessary tools for this critical quality control.

This guide will delve into the core spectroscopic techniques used to characterize this compound, providing both predicted data and the scientific rationale behind these predictions. We will draw comparisons with its (Z)-isomer and the parent compound, ethyl acrylate, to build a comprehensive analytical picture.

Molecular Structure and Key Spectroscopic Features

The structure of this compound dictates its spectroscopic fingerprint. The key features to consider are the ethyl ester group and the trans-configured iodo-substituted double bond.

Figure 2. Workflow for ¹H NMR Analysis.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~14 | -CH₃ |

| ~61 | -OCH₂- |

| ~80-90 | I-C= |

| ~140-145 | =C-CO |

| ~165 | C=O |

Source: Predicted based on data for ethyl acrylate and the known effects of iodine substitution. [2] The electronegativity of the iodine atom will cause a significant upfield shift for the carbon it is attached to (I-C=) compared to an unsubstituted vinyl carbon. The other signals are in line with a typical ethyl acrylate structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions will be from the carbonyl group of the ester and the carbon-carbon double bond.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | =C-H stretch |

| ~2850-2980 | Medium | C-H stretch (aliphatic) |

| ~1720-1730 | Strong | C=O stretch (ester) |

| ~1610-1630 | Medium | C=C stretch |

| ~1150-1250 | Strong | C-O stretch (ester) |

| ~960-980 | Strong | =C-H bend (trans) |

The most diagnostic peak in the IR spectrum for confirming the E configuration is the out-of-plane =C-H bending vibration, which is expected to be a strong band in the 960-980 cm⁻¹ region. This is a characteristic absorption for trans-disubstituted alkenes.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

For this compound (Molecular Formula: C₅H₇IO₂, Molecular Weight: 226.01 g/mol ), the electron ionization (EI) mass spectrum is expected to show the following key fragments:

-

Molecular Ion Peak (M⁺): A peak at m/z = 226 corresponding to the intact molecule with one electron removed.

-

Loss of Ethoxy Group (-OCH₂CH₃): A significant fragment at m/z = 181 resulting from the cleavage of the ester's ethoxy group.

-

Loss of Iodine: A fragment at m/z = 99 due to the loss of the iodine atom.

-

Iodine Cation: A prominent peak at m/z = 127 corresponding to the iodine cation (I⁺).

-

Ethyl Cation: A peak at m/z = 29 from the ethyl group.

Figure 3. Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols

NMR Sample Preparation and Acquisition (General Protocol)

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ 0.00 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and enhance the signal.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and correcting the baseline.

IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Interpretation: The resulting mass spectrum is a plot of ion abundance versus m/z, which is then analyzed to determine the molecular weight and fragmentation pattern.

Conclusion

The spectroscopic characterization of this compound is a critical step in ensuring its identity and purity for research and development applications. By leveraging the principles of NMR, IR, and MS, and by comparing the expected data with that of its (Z)-isomer and the parent ethyl acrylate, scientists can confidently verify the structure of this important synthetic building block. The diagnostic trans-coupling constant in the ¹H NMR spectrum and the characteristic =C-H bend in the IR spectrum serve as definitive markers for the (E)-isomer. This guide provides the foundational knowledge for the successful analysis of this compound.

References

-

PubChem. Ethyl 3-iodo-2E-acrylate. [Link]

-

Human Metabolome Database. ¹H NMR Spectrum of Ethyl acrylate. [Link]

-

University of California, Los Angeles. NMR: Novice Level, Spectrum 17. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of ethyl ethanoate. [Link]

-

NIST WebBook. Methacrylic acid, ethyl ester. [Link]

Sources

An In-depth Technical Guide to (E)-Ethyl 3-iodoacrylate: A Covalent Warhead for Targeted Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic design of targeted covalent inhibitors has emerged as a powerful approach to achieve enhanced potency, prolonged duration of action, and to overcome drug resistance. At the heart of this strategy lies the "warhead," an electrophilic functional group engineered to form a stable, covalent bond with a specific nucleophilic amino acid residue on the target protein. Among the arsenal of warheads, Michael acceptors, particularly α,β-unsaturated carbonyl compounds, have garnered significant attention for their tunable reactivity. This guide provides an in-depth technical overview of (E)-Ethyl 3-iodoacrylate , a promising yet specialized Michael acceptor, for researchers and scientists engaged in the development of novel covalent therapeutics.

Core Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a reagent is paramount for its effective and safe utilization in a research setting.

| Property | Value | Source |

| CAS Number | 31930-37-7 | N/A |

| Molecular Formula | C₅H₇IO₂ | N/A |

| Molecular Weight | 226.01 g/mol | N/A |

| Appearance | Pale yellow liquid (typical) | N/A |

Synthesis and Stereochemical Control: A Protocol for the Practitioner

The stereochemistry of the acrylate is a critical determinant of its reactivity and how it is presented to the target nucleophile. The (E)-isomer is often desired for specific geometric constraints within a protein's binding site. The synthesis of this compound is typically achieved through a two-step process, starting with the synthesis of the (Z)-isomer followed by stereochemical isomerization.

Part 1: Synthesis of (Z)-Ethyl 3-iodoacrylate

The synthesis of the (Z)-isomer is a well-established procedure involving the hydroiodination of ethyl propiolate.[1]

Reaction Scheme:

Synthesis of (Z)-Ethyl 3-iodoacrylate

Experimental Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, add dry sodium iodide (1.05 equivalents) to glacial acetic acid.

-

Addition of Starting Material: To the stirred solution, add ethyl propiolate (1.00 equivalent) in a single portion.

-

Reaction Conditions: Heat the resulting mixture in an oil bath at 70°C for 12 hours. The solution will typically turn brown.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add water and diethyl ether to the flask and transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with an aqueous solution of potassium hydroxide (3 M) until the aqueous phase is neutral (pH 7).

-

Wash the organic layer with brine and dry over anhydrous magnesium sulfate.

-

-

Purification: Evaporate the solvent under reduced pressure. The residual oil can be purified by distillation to yield (Z)-Ethyl 3-iodoacrylate as a pale yellow liquid.[1]

Part 2: Isomerization to this compound

The conversion of the thermodynamically less stable (Z)-isomer to the (E)-isomer can be achieved through various methods, including photochemical and catalyzed isomerization. A common laboratory-scale method involves iodine-catalyzed isomerization.[2]

Reaction Scheme:

Isomerization of (Z)- to this compound

Experimental Protocol (Representative):

-

Reaction Setup: Dissolve the synthesized (Z)-Ethyl 3-iodoacrylate in an inert solvent such as chloroform or dichloromethane in a round-bottomed flask.

-

Catalyst Addition: Add a catalytic amount of iodine (e.g., 0.05 equivalents) to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture and monitor the progress of the isomerization by a suitable analytical technique such as ¹H NMR spectroscopy or HPLC. The reaction time can vary from a few hours to overnight.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove the excess iodine.

-

Extract the product into an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

-

Purification: After solvent evaporation, the crude product can be purified by column chromatography to yield pure this compound.

The Chemistry of Covalent Inhibition: A Mechanistic Perspective

This compound functions as a Michael acceptor, a class of compounds that undergoes conjugate addition with nucleophiles. In the context of drug discovery, the most relevant nucleophile is the thiol group of a cysteine residue within the target protein.

Mechanism of Michael Addition:

Michael Addition of a Cysteine Thiolate to this compound

The reaction is initiated by the deprotonated thiol group (thiolate) of a cysteine residue, which acts as a potent nucleophile. This thiolate attacks the β-carbon of the α,β-unsaturated system of the iodoacrylate, leading to the formation of a covalent carbon-sulfur bond and a transient enolate intermediate. This intermediate is then protonated by a proton source, such as water, to yield the stable covalent adduct.

The presence of the iodine atom at the β-position is believed to enhance the electrophilicity of the β-carbon, potentially increasing its reactivity towards nucleophilic attack compared to a non-halogenated acrylate. This allows for a fine-tuning of reactivity, a crucial aspect in designing selective covalent inhibitors that minimize off-target effects.

Application in Targeted Covalent Drug Design

The primary application of this compound for the intended audience lies in its use as a covalent warhead in the design of targeted inhibitors. This approach is particularly effective when targeting proteins with a non-catalytic cysteine residue in or near a binding pocket.

Workflow for Developing a Covalent Inhibitor:

Drug Discovery Workflow for Targeted Covalent Inhibitors

The process begins with the identification of a target protein containing a suitably located cysteine residue. A reversible, non-covalent ligand that binds to the target with high affinity is then designed or identified. The this compound warhead is subsequently incorporated into this ligand scaffold. The resulting covalent inhibitor is then tested for its ability to bind to and inhibit the target protein, with mass spectrometry being a key technique to confirm covalent bond formation.

Experimental Protocol: Covalent Modification of a Model Peptide

To provide a practical context, the following is a representative protocol for the covalent modification of a cysteine-containing peptide with this compound.

Materials:

-

Cysteine-containing peptide (e.g., glutathione)

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

LC-MS system for analysis

Procedure:

-

Peptide Solution Preparation: Prepare a stock solution of the cysteine-containing peptide in PBS buffer (pH 7.4).

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile or DMSO.

-

Reaction: In a microcentrifuge tube, add the peptide solution and then add the this compound solution to initiate the reaction. The final concentration of the organic solvent should be kept low (e.g., <5%) to maintain the peptide's solubility and conformation.

-

Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time can be varied to monitor the progress of the modification.

-

Quenching (Optional): The reaction can be quenched by adding a molar excess of a small molecule thiol, such as dithiothreitol (DTT).

-

Analysis: Analyze the reaction mixture by LC-MS to identify the formation of the covalent adduct. The modified peptide will have a mass increase corresponding to the molecular weight of this compound (226.01 Da).

Safety and Handling

This compound is a reactive electrophile and should be handled with appropriate caution in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound represents a valuable tool for researchers in the field of covalent drug discovery. Its nature as a Michael acceptor allows for the targeted modification of cysteine residues in proteins, a strategy that has led to the development of highly effective therapeutics. A comprehensive understanding of its synthesis, reactivity, and appropriate handling is essential for its successful application in the laboratory. This guide provides a foundational framework for scientists and drug development professionals to explore the potential of this compound in their pursuit of novel covalent inhibitors.

References

-

Marek, I., Meyer, C., & Normant, J.-F. (1997). A SIMPLE AND CONVENIENT METHOD FOR THE PREPARATION OF (Z)-β-IODOACROLEIN AND OF (Z)- OR (E)-γ-IODO ALLYLIC ALCOHOLS: (Z)- AND (E)-1-IODOHEPT-1-EN-3-OL. Organic Syntheses, 74, 194. [Link]

- Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.

- Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) – Past, present and future. Drug Discovery Today: Technologies, 31, 15-27.

- Kumar, A., & Singh, J. (2015). A method for the conversion of a Z-isomer into E-isomer. U.S. Patent No. 9,035,116. Washington, DC: U.S.

Sources

(E)-Ethyl 3-iodoacrylate: A Guide to Chemical Stability and Optimal Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(E)-Ethyl 3-iodoacrylate is a versatile bifunctional building block, prized in organic synthesis for its electrophilic and cross-coupling capabilities. Its structure, featuring a reactive vinyl iodide and an acrylate ester, makes it a valuable precursor for the synthesis of complex molecules, including pharmaceutical intermediates. However, the very features that make it synthetically useful also contribute to its inherent instability. Ensuring the chemical integrity of this reagent from receipt to reaction is paramount for reproducible and successful outcomes.

This guide provides a comprehensive overview of the factors governing the stability of this compound and outlines field-proven protocols for its storage and handling. The principles discussed herein are designed to empower researchers to maintain the purity and reactivity of this critical reagent.

The Chemical Profile: Understanding Inherent Reactivity

The stability of this compound is dictated by its two primary functional groups: the acrylate system and the carbon-iodine bond.

-

The Acrylate System: Like other acrylic esters, this compound is susceptible to radical polymerization.[1][2] This process is often initiated by thermal energy, light (UV), or radical initiators. The polymerization is an exothermic chain reaction that, if uncontrolled in a sealed container, can lead to a dangerous buildup of heat and pressure.[1][3] Commercially available acrylates are typically stabilized with inhibitors, such as hydroquinone monomethyl ether (MEHQ), which function by quenching radical intermediates. Crucially, these common stabilizers require the presence of dissolved oxygen to be effective.[1]

-

The Vinyl Iodide Moiety: The carbon-iodine (C-I) bond is the weakest of the carbon-halogen bonds. It is susceptible to cleavage by light, particularly in the UV spectrum, which can generate vinyl radicals and initiate unwanted side reactions or polymerization.[4] This photosensitivity is a critical factor that must be managed during storage and handling. Furthermore, the molecule can participate in various reactions, including Suzuki couplings and other metal-catalyzed transformations, highlighting its reactivity.[5]

Critical Factors Influencing Stability

Several environmental factors can compromise the purity of this compound. Understanding and controlling these factors is the basis for effective storage.

Thermal Stress

Heat is a primary antagonist to the stability of acrylic esters. Elevated temperatures increase the rate of spontaneous polymerization. Even at moderate ambient temperatures, the process can occur over extended periods. Material Safety Data Sheets (MSDS) for similar acrylates warn that hazardous polymerization can occur when the material is exposed to heat.[1][3]

Photochemical Degradation

Exposure to light, especially direct sunlight or laboratory lighting with a UV component, can provide the activation energy needed to cleave the C-I bond.[4][6] This photolytic degradation not only consumes the desired material but also generates reactive radical species that can catalyze polymerization, leading to a rapid decline in purity.

Atmospheric Conditions

-

Oxygen: As previously mentioned, the efficacy of common phenolic inhibitors is dependent on the presence of a small amount of oxygen.[1] Storing the material under a strictly anaerobic (oxygen-free) inert atmosphere (e.g., pure nitrogen or argon) can render these stabilizers ineffective and may inadvertently promote polymerization.

-

Moisture: While acrylic esters are generally less susceptible to hydrolysis than other esters, prolonged exposure to moisture, especially at elevated temperatures or in the presence of acid/base catalysts, can lead to the formation of 3-iodoacrylic acid and ethanol.

Chemical Incompatibility

Contact with incompatible materials can trigger vigorous, hazardous reactions. Key incompatibilities include:

-

Strong Oxidizing Agents: Can react violently.[3]

-

Strong Alkalis and Bases: Can catalyze polymerization.[3]

-

Peroxides and Radical Initiators: Will initiate rapid and exothermic polymerization.[3]

Recommended Storage and Handling Protocols

The following protocols are designed to mitigate the risks identified above and preserve the chemical integrity of this compound.

Upon Receipt

Immediately upon receiving the material, inspect the container for any signs of damage or pressurization. Note the appearance of the liquid, which should be colorless to pale yellow. If a stabilizer is indicated (e.g., MEHQ), ensure this is documented. For long-term storage, affix the date of receipt to the container.

Optimal Storage Conditions

A summary of recommended storage conditions is provided in the table below.

| Parameter | Recommended Condition | Rationale | Conditions to Avoid |

| Temperature | Refrigeration (2-8°C)[5] | Minimizes the rate of thermal polymerization and self-degradation. | Room temperature for long-term storage; elevated temperatures (>25°C). |

| Light | Amber glass vial or opaque container[3] | Prevents photochemical cleavage of the C-I bond and light-induced polymerization. | Clear glass containers; exposure to direct sunlight or UV sources. |

| Atmosphere | Tightly sealed container with air headspace[1][7] | Ensures the presence of oxygen required for common radical inhibitors to function. | Strict, oxygen-free inert atmosphere (unless inhibitor-free); poorly sealed containers. |

| Location | Cool, dry, well-ventilated area[7] | Ensures a stable environment and safe dispersal of any potential vapors. | Areas with poor ventilation, high humidity, or proximity to heat sources. |

| Proximity | Store away from incompatible chemicals[7] | Prevents accidental contact and hazardous reactions. | Storage near strong bases, oxidizing agents, or radical initiators. |

Handling Workflow

For routine laboratory use, adhere to the following workflow:

-

Equilibrate the sealed container to room temperature before opening to prevent condensation of atmospheric moisture into the cold liquid.

-

Handle the material in a well-ventilated area, such as a chemical fume hood.[7]

-

Use appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7]

-

After dispensing the required amount, promptly and securely reseal the container. If the material is frequently used, consider blanketing the headspace with dry air before resealing to replenish oxygen for the inhibitor.

-

Return the container to its designated cold and dark storage location.

Diagram: Logical Workflow for Storage and Handling This diagram outlines the decision-making process for ensuring the stability of this compound.

Caption: Workflow for proper storage and handling of this compound.

Diagram: Primary Degradation Pathways This diagram illustrates the two main routes of degradation for this compound.

Caption: The primary degradation pathways for this compound.

Experimental Protocol: Stability Assessment

To ensure the quality of this compound, particularly if it has been stored for an extended period or if its handling history is unknown, a stability assessment is recommended.

Protocol: Purity Verification by Quantitative NMR (qNMR)

This protocol provides a robust method for determining the absolute purity of the compound.

Objective: To quantify the molar concentration of this compound against a certified internal standard.

Materials:

-

This compound sample

-

High-purity internal standard with a known chemical shift in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone)

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tubes and precision balance

Methodology:

-

Standard Preparation: Accurately weigh approximately 10-15 mg of the internal standard into a clean vial. Record the exact mass.

-

Sample Addition: To the same vial, accurately weigh approximately 20-30 mg of the this compound sample. Record the exact mass.

-

Dissolution: Add approximately 0.7 mL of the deuterated solvent to the vial. Ensure complete dissolution of both the standard and the sample.

-

NMR Acquisition: Transfer the solution to an NMR tube. Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay D1 of at least 30 seconds, sufficient number of scans for a high signal-to-noise ratio).

-

Data Processing:

-

Carefully phase and baseline-correct the spectrum.

-

Integrate a well-resolved, non-overlapping peak for the internal standard (e.g., the methoxy protons for 1,3,5-trimethoxybenzene).

-

Integrate a well-resolved, non-overlapping peak for this compound (e.g., one of the vinyl protons).

-

-

Purity Calculation: Use the following formula to calculate the purity of the sample:

Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * 100

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

Interpretation: A calculated purity significantly below the manufacturer's specification (typically >97%) or the presence of significant unidentifiable peaks may indicate degradation. Peaks corresponding to polymeric material often appear as broad humps in the baseline.

Conclusion

The chemical integrity of this compound is contingent upon a clear understanding of its inherent reactivity and strict adherence to proper storage and handling protocols. By controlling temperature, light exposure, and atmospheric conditions, researchers can effectively mitigate the primary degradation pathways of polymerization and photodegradation. The implementation of the guidelines and verification methods presented in this document will ensure the reliability of this valuable reagent, fostering reproducible and successful outcomes in research and development.

References

-

"Acrylic Ester Polymers". In Encyclopedia of Polymer Science and Technology. [Link]

-

Thermal degradation of solvent-borne water soluble acrylic acid–butyl acrylate copolymers - Materials Science -- Poland. [Link]

-

Synthesis and copolymerization of new phosphorus‐containing acrylates - ResearchGate. [Link]

-

Synthesis and polymerization of bio-based acrylates: a review - ResearchGate. [Link]

-

Important acrylic monomers and their glass transition temperatures - ResearchGate. [Link]

-

MSDS Ethyl Acrylate - Ayers international. [Link]

-

Ethyl Acrylate (EA) - Chemius. [Link]

-

Ethyl Acrylate - SasolTechData.com. [Link]

-

Ethyl 3-iodo-2E-acrylate | C5H7IO2 | CID 639791 - PubChem - NIH. [Link]

- Process for the synthesis of α-substituted acrylic acids and their application - Google P

- US3978022A - Thermal stabilization of acrylic polymers - Google P

-

Synthesis and polymerization of bio-based acrylates: a review - Polymer Chemistry (RSC Publishing). [Link]

-

Thermodynamic and Ultrasonic Properties of Acrylic Monomers. [Link]

-

SAFETY DATA SHEET Ethyl acrylate - Synerzine. [Link]

-

Advances in Waterborne Acrylic Resins: Synthesis Principle, Modification Strategies, and Their Applications | ACS Omega. [Link]

-

Ethyl acrylate - Chemical Response Guide - Cedre.fr. [Link]

-

Visible light-mediated halogenation of organic compounds - Chemical Society Reviews (RSC Publishing). [Link]

-

Ethyl acrylate - Wikipedia. [Link]

-

Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions | Organic Letters - ACS Publications. [Link]

-

Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I - MDPI. [Link]

-

Light‐Responsive Oligothiophenes Incorporating Photochromic Torsional Switches - PMC. [Link]

-

The Journal of Organic Chemistry Ahead of Print - ACS Publications. [Link]

Sources

- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 2. wwz.cedre.fr [wwz.cedre.fr]

- 3. ETHYL ACRYLATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Visible light-mediated halogenation of organic compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. 顺式-3-碘丙烯酸乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Light‐Responsive Oligothiophenes Incorporating Photochromic Torsional Switches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

electrophilicity of (E)-Ethyl 3-iodoacrylate

An In-depth Technical Guide to the Electrophilicity and Application of (E)-Ethyl 3-iodoacrylate

Abstract

This compound is a versatile α,β-unsaturated carbonyl compound recognized for its heightened electrophilicity and utility as a covalent warhead in drug discovery and chemical biology. This guide provides a comprehensive technical overview of its core attributes, beginning with its synthesis and physicochemical properties. We delve into the electronic and steric factors that govern its reactivity, particularly as a Michael acceptor for soft nucleophiles like cysteine. Mechanistic insights into the conjugate addition reaction are presented, contextualized within the broader landscape of covalent modifiers. Furthermore, this document details field-proven experimental protocols for its synthesis and reaction with thiols, offers a comparative analysis of its reactivity profile, and outlines its strategic application in the development of targeted covalent inhibitors. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively leverage this compound in their work.

The Strategic Value of Tuned Electrophiles in Covalent Drug Design

The pursuit of highly selective and potent therapeutic agents has led to a resurgence of interest in covalent inhibitors.[1] Unlike their non-covalent counterparts, which rely on reversible binding equilibria, covalent drugs form a stable, lasting bond with their biological target, often leading to complete and sustained inhibition.[1] This offers several therapeutic advantages, including enhanced potency, longer duration of action, and the potential to overcome drug resistance.[1]

The success of a covalent inhibitor strategy hinges on the precise control of reactivity. The electrophilic "warhead" must be reactive enough to engage its target nucleophile (commonly a cysteine residue) under physiological conditions but not so reactive that it indiscriminately modifies off-target proteins, which can lead to toxicity.[2] This has driven the development of "tuned" electrophiles, where reactivity is modulated through careful chemical design.

Within this context, α,β-unsaturated carbonyl compounds, or Michael acceptors, are a cornerstone of covalent drug design.[3] this compound emerges as a particularly compelling reagent, offering a unique combination of electronic and steric properties that distinguish it from more common warheads like acrylamides. This guide will explore the chemical basis for its enhanced electrophilicity and its practical application.

Physicochemical Properties and Synthesis

Core Characteristics

This compound is the trans isomer of the ethyl iodoacrylate scaffold. Its structure is characterized by an ethyl ester, a carbon-carbon double bond, and a terminal iodine atom. This specific arrangement of functional groups dictates its chemical behavior and reactivity.

Below is a summary of its key physicochemical properties. Note that while data for the (E)-isomer is presented, much of the detailed literature focuses on the more readily synthesized (Z)-isomer, whose properties are provided for comparison.

| Property | This compound | (Z)-Ethyl 3-iodoacrylate |

| Molecular Formula | C₅H₇IO₂ | C₅H₇IO₂ |

| Molecular Weight | 226.01 g/mol | 226.01 g/mol [4][5] |

| CAS Number | 31930-37-7 | 31930-36-6[4][5] |

| Appearance | Liquid | Pale yellow liquid[6] |

| Boiling Point | Not reported | 85 °C @ 20 mmHg[4] |

| Density | Not reported | 1.765 g/mL @ 25 °C[4] |

| Refractive Index | Not reported | n20/D 1.533[4] |

Rationale for Electrophilicity

The electrophilicity of the β-carbon in this compound is a result of synergistic electronic effects:

-

Conjugation: The C=C double bond is conjugated with the C=O group of the ester. This delocalization of π-electrons pulls electron density away from the β-carbon, rendering it electron-deficient and susceptible to nucleophilic attack.

-

Inductive Effect of Iodine: Iodine, being an electronegative halogen, exerts a significant electron-withdrawing inductive effect (-I effect) on the β-carbon. This further depletes the electron density at the reaction center, enhancing its electrophilicity compared to a standard acrylate.

-

Leaving Group Potential: The vinyl iodide can also participate in addition-elimination reactions, although conjugate addition is more common with soft nucleophiles like thiols.

Synthesis Pathway

The most common and well-documented route to ethyl iodoacrylates is the hydroiodination of ethyl propiolate. This reaction typically yields the (Z)-isomer with high stereoselectivity.

// Nodes Start [label="Ethyl Propiolate"]; Reagents [label="NaI, Acetic Acid\n70 °C", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="(Z)-Ethyl 3-iodoacrylate", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF", style=filled]; Isomerization [label="Isomerization\n(e.g., via Lewis Acid)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; FinalProduct [label="this compound", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", style=filled];

// Edges Start -> Reagents [arrowhead=none]; Reagents -> Product; Product -> Isomerization; Isomerization -> FinalProduct; } etadot Caption: Synthesis workflow for this compound.

The synthesis proceeds via the addition of hydroiodic acid (generated in situ from sodium iodide and acetic acid) across the alkyne. The established protocol reliably produces the (Z)-isomer.[6][7] Conversion to the thermodynamically more stable (E)-isomer can be achieved through various isomerization methods, such as treatment with a weak Lewis acid which can facilitate rotation around the single bond of an intermediate.[6] A highly E-stereoselective synthesis of related β-iodo esters has also been developed using a three-component aldol-type reaction with BF₃·Et₂O and TMS-I, providing an alternative route to the desired geometry.[8]

Reactivity Profile and Mechanistic Insights

The Thiol-Michael Addition Reaction

The primary reaction of interest for drug development professionals is the conjugate addition (or Michael addition) of a thiol, such as the side chain of a cysteine residue, to the electrophilic β-carbon of the iodoacrylate.

The reaction is initiated by the attack of a nucleophilic thiolate anion on the β-carbon. This is typically the rate-limiting step.[2] The attack forms a transient carbanion/enolate intermediate, which is stabilized by resonance. This intermediate is then rapidly protonated by a proton source (such as water in a physiological buffer) to yield the final, stable thioether adduct.[2]

// Nodes Reactants [label="this compound + Cysteine Thiolate (Cys-S⁻)", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; TS1 [label="Transition State 1\n(Nucleophilic Attack)", shape=ellipse, style=dashed, color="#5F6368"]; Intermediate [label="Resonance-Stabilized Enolate Intermediate", shape=Mrecord, fillcolor="#FBBC05", fontcolor="#202124"]; Protonation [label="H₂O", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Stable Covalent Adduct\n(Thioether)", shape=Mrecord, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> TS1 [label="Rate-Limiting Step"]; TS1 -> Intermediate; Intermediate -> Product [label="Rapid Protonation"]; Protonation -> Intermediate [style=dotted, arrowhead=none, dir=back]; } etadot Caption: Mechanism of Thiol-Michael Addition.

Comparative Reactivity vs. Other Warheads

The utility of this compound lies in its tuned reactivity, which is predicted to fall between that of highly reactive iodoacetamides and less reactive acrylamides.

-

vs. Iodoacetamide: Iodoacetamide reacts via a direct Sₙ2 substitution mechanism. It is highly reactive but can sometimes suffer from a lack of selectivity.

-

vs. Acrylamide: Acrylamide is a classic Michael acceptor. The presence of the iodine atom in the 3-position of the iodoacrylate significantly increases the electrophilicity of the β-carbon through a powerful inductive effect, suggesting a faster reaction rate than for a standard acrylamide. [Specific rate data needed]

-

vs. Maleimide: Maleimides are also highly reactive Michael acceptors, but the resulting thioether adduct can undergo a retro-Michael reaction, leading to potential reversibility and exchange with other thiols like glutathione.[9] The adduct formed with iodoacrylate is a stable thioether, resulting in a permanent, irreversible bond.

This tuned reactivity makes this compound an ideal candidate for applications requiring rapid and irreversible target engagement with improved selectivity over hyper-reactive probes.

Application in Covalent Probe and Inhibitor Development

The properties of this compound make it a valuable tool for targeting cysteine residues in proteins, a common strategy in modern drug discovery.[3]

Workflow for Covalent Inhibitor Screening:

// Nodes A [label="Synthesize or Procure\nthis compound Warhead", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Conjugate to Ligand Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Incubate with Target Protein\n(Containing Cysteine)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Mass Spectrometry (MS) Analysis\n(Confirm Covalent Modification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Peptide Mapping / MS-MS\n(Identify Site of Modification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Biochemical / Cellular Assays\n(Determine IC₅₀ / EC₅₀)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Lead Optimization", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B [label="Synthesis"]; B -> C [label="Screening"]; C -> D [label="Validation"]; D -> E [label="Site ID"]; D -> F [label="Potency"]; E -> G; F -> G; } etadot Caption: Workflow for developing a covalent inhibitor.

A specific case study involves the use of an acrylate warhead in the development of potent covalent inhibitors against the SARS-CoV-2 3C-like protease.[3] While this study did not use the iodo-substituted variant, it validates the acrylate scaffold as an effective and viable warhead for targeting cysteine proteases, providing a strong rationale for exploring this compound for similar targets.[3] [Case study citation needed for iodoacrylate specifically]

Experimental Protocols & Best Practices

Protocol: Synthesis of (Z)-Ethyl 3-iodoacrylate

This protocol is adapted from a verified Organic Syntheses procedure and reliably produces the (Z)-isomer, which can serve as a precursor to the (E)-isomer.[6]

Materials:

-

Ethyl propiolate (1.0 eq)

-

Sodium iodide (1.0 eq)

-

Glacial acetic acid

-

Diethyl ether

-

3 M Potassium hydroxide (aq.)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Charge a round-bottomed flask with sodium iodide (1.0 eq) and glacial acetic acid.

-

To the stirred solution, add ethyl propiolate (1.0 eq) in one portion.

-

Heat the resulting mixture in an oil bath at 70 °C for 12-16 hours under a nitrogen atmosphere.[6][7]

-

Cool the brown solution to room temperature. Add an equal volume of water and diethyl ether.

-

Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash carefully with 3 M aqueous KOH until the aqueous phase is neutral (pH ~7).

-

Wash the organic layer with brine and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent in vacuo. The residual oil can be purified by distillation to yield (Z)-Ethyl 3-iodoacrylate as a pale yellow liquid.[6]